(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid
CAS No.: 135271-51-1
Cat. No.: VC21231139
Molecular Formula: C16H26O3
Molecular Weight: 266.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135271-51-1 |
|---|---|
| Molecular Formula | C16H26O3 |
| Molecular Weight | 266.38 g/mol |
| IUPAC Name | (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |
| Standard InChI | InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m1/s1 |
| Standard InChI Key | KBOVKDIBOBQLRS-QCNAHCIUSA-N |
| Isomeric SMILES | CCCCC/C=C\C[C@H](/C=C/C=C\CCC(=O)O)O |
| SMILES | CCCCCC=CCC(C=CC=CCCC(=O)O)O |
| Canonical SMILES | CCCCCC=CCC(C=CC=CCCC(=O)O)O |
| Appearance | Assay:≥98%A solution in ethanol |
Introduction
(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid is a polyunsaturated fatty acid characterized by its unique structure and biological properties. It belongs to the class of hydroxy fatty acids, featuring a hydroxyl group attached to its carbon chain, and is classified as a trienoic acid due to the presence of three double bonds within its structure. This compound is notable for its potential applications in biochemistry and medicine, particularly as an anticancer agent.
Synthesis
The synthesis of (8R)-8-hydroxyhexadeca-4,6,10-trienoic acid can be achieved through total synthesis and extraction from natural sources. One effective synthetic route involves titanium-catalyzed cross-cyclomagnesiation reactions using commercially available precursors such as 1-bromoalkanes and 1-alkynes.
Natural Sources
(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid can be isolated from several biological sources, including certain algae and cyanobacteria. Its presence in these organisms highlights its significance in ecological and physiological contexts, particularly in relation to lipid metabolism and the formation of bioactive compounds.
Anticancer Activity
Research indicates that (8R)-8-hydroxyhexadeca-4,6,10-trienoic acid shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells. This is attributed to its unique structure and reactivity, which allow it to interact with cellular components involved in cancer progression.
Chemical Reactivity
The compound's reactivity is influenced by its double bonds and hydroxyl group, making it susceptible to both electrophilic and nucleophilic attacks. This reactivity contributes to its potential biological effects and applications in chemical synthesis.
Biological Applications
| Appli
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume